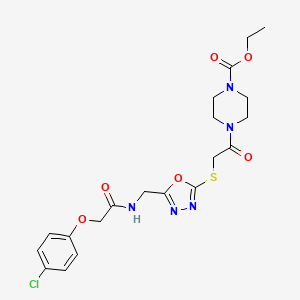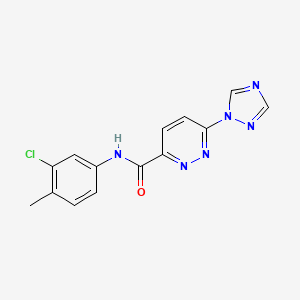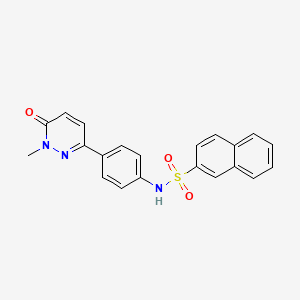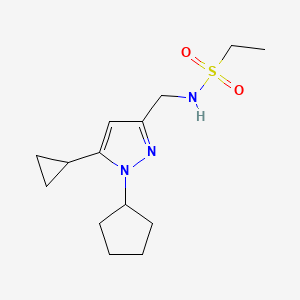
N-(3-fluoro-4-methylphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives through amidation reactions. For instance, a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized using EDC and HOBt in acetonitrile solvent at room temperature conditions . This suggests that similar conditions could potentially be applied to synthesize the compound of interest, with the appropriate precursors and reagents.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by spectroscopic methods such as 1H NMR, IR, and MS, as well as by determining melting points . These methods would likely be applicable to the compound "N-(3-fluoro-4-methylphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide" to confirm its structure and purity.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions for the exact compound . However, the antiviral activities of related 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides against human influenza A virus were assessed, indicating that such compounds can participate in biological interactions, possibly through hydrogen bonding or other intermolecular forces .
Physical and Chemical Properties Analysis
The physical properties such as melting points are determined for the synthesized compounds . The chemical properties, including antiviral activities, are evaluated in vitro, which suggests that the compound of interest may also exhibit biological activities that could be assessed using similar methods . The presence of substituents like fluorine and methoxy groups can influence the physical and chemical properties, such as solubility, reactivity, and biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study reported the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which exhibited significant anti-inflammatory activity. This indicates the potential for similar compounds, such as N-(3-fluoro-4-methylphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, to be used in anti-inflammatory applications (Sunder & Maleraju, 2013).
Antitumor Activities
- Isoxazole compounds, including N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide, have been synthesized and shown to exhibit better anti-tumor activities. This suggests the potential use of N-(3-fluoro-4-methylphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide in cancer research or as a therapeutic agent (Hao-fei, 2011).
Antimicrobial Activity
- Research on isoxazole derivatives, such as 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-one, showed that these compounds had antibacterial and antifungal activities, specifically against gram-positive bacteria like Staphylococcus aureus. This indicates that compounds like N-(3-fluoro-4-methylphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide may also have antimicrobial properties (Banpurkar, Wazalwar & Perdih, 2018).
Radioligand Imaging
- A study on N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide, a potent radioligand for peripheral benzodiazepine receptors, indicates the potential for similar compounds, like N-(3-fluoro-4-methylphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide, in imaging and diagnostic applications (Zhang et al., 2003).
Potential in Photovoltaic Efficiency
- Benzothiazolinone acetamide analogs, including N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, have been studied for their photochemical and thermochemical properties, indicating their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). This suggests that N-(3-fluoro-4-methylphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide might also be explored for similar applications in renewable energy (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-12-6-7-14(9-17(12)20)21-19(23)11-15-10-18(25-22-15)13-4-3-5-16(8-13)24-2/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUODZFNVQSUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3017116.png)
![5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3017118.png)
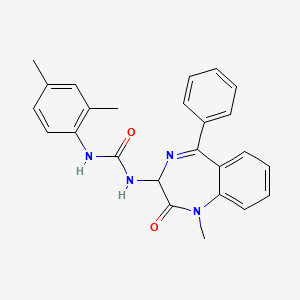
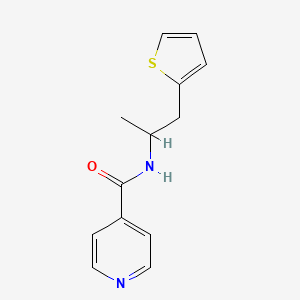
![N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3017121.png)
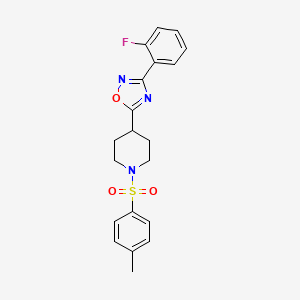
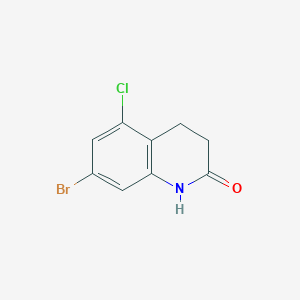
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)
![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)

